BUTYL 2-{[3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTYL 2-{[3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a dihydropyridine core, a thiophene ring, and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 2-{[3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of a cyanoacetamide derivative with a thiophene aldehyde, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
BUTYL 2-{[3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, BUTYL 2-{[3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers and other specialty chemicals.
Mechanism of Action
The mechanism of action of BUTYL 2-{[3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dihydropyridine core is known to interact with calcium channels, potentially modulating their activity. Additionally, the phenylcarbamoyl group may interact with various proteins, influencing their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers used in the treatment of hypertension. Additionally, thiophene-containing compounds like tioconazole and sertaconazole are used as antifungal agents .
Uniqueness
What sets BUTYL 2-{[3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETATE apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and potential biological activities. Its structural complexity provides opportunities for the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
butyl 2-[[3-cyano-6-methyl-5-(phenylcarbamoyl)-4-thiophen-2-yl-1,4-dihydropyridin-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-3-4-12-30-20(28)15-32-24-18(14-25)22(19-11-8-13-31-19)21(16(2)26-24)23(29)27-17-9-6-5-7-10-17/h5-11,13,22,26H,3-4,12,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIHEFFVFAPPCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.